molecular formula C26H30N5O4P B1684423 Dimethyl [4-({2-cyclopentyl-9-[2-(3-hydroxyphenyl)ethyl]-9H-purin-6-yl}amino)phenyl]phosphonate CAS No. 845895-51-4

Dimethyl [4-({2-cyclopentyl-9-[2-(3-hydroxyphenyl)ethyl]-9H-purin-6-yl}amino)phenyl]phosphonate

Cat. No.: B1684423
CAS No.: 845895-51-4
M. Wt: 507.5 g/mol
InChI Key: PADCFSVZOYFPCZ-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a cyclopentyl group at the 2-position, a 4-(dimethylphosphoryl)phenylamino substituent at the 6-position, and a 3-phenylethyl chain at the 9-position of the purine core. Its design likely targets kinase inhibition, particularly against resistant mutations like ABL1-T315I, given structural similarities to inhibitors such as AP23848 .

Properties

CAS No.

845895-51-4

Molecular Formula

C26H30N5O4P

Molecular Weight

507.5 g/mol

IUPAC Name

3-[2-[2-cyclopentyl-6-(4-dimethoxyphosphorylanilino)purin-9-yl]ethyl]phenol

InChI

InChI=1S/C26H30N5O4P/c1-34-36(33,35-2)22-12-10-20(11-13-22)28-25-23-26(30-24(29-25)19-7-3-4-8-19)31(17-27-23)15-14-18-6-5-9-21(32)16-18/h5-6,9-13,16-17,19,32H,3-4,7-8,14-15H2,1-2H3,(H,28,29,30)

InChI Key

PADCFSVZOYFPCZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP23464;  AP-23464;  AP 23464

Origin of Product

United States

Preparation Methods

The synthesis of AP23464 involves the preparation of trisubstituted purines. The synthetic route typically includes the following steps:

Industrial production methods for AP23464 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

AP23464 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions are various substituted purines, which are intermediates in the synthesis of AP23464 .

Scientific Research Applications

AP23464 has several scientific research applications:

Mechanism of Action

AP23464 exerts its effects by inhibiting the activity of Src and Abl kinases. It binds to the adenosine 5′-triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to the blockage of cell cycle progression and induction of apoptosis in Bcr-Abl–expressing cells . The molecular targets of AP23464 include the Bcr-Abl tyrosine kinase and other related kinases involved in cell signaling pathways .

Comparison with Similar Compounds

AP23848 (Dipropylphosphoryl Analogue)

  • Structure : Differs by replacing dimethylphosphoryl with dipropylphosphoryl.
  • Retains activity against T315I mutants, suggesting the phosphoryl group's critical role in binding to the kinase's ATP pocket.
  • Data : IC₅₀ values for AP23848 against ABL1-T315I are lower than earlier analogs, highlighting the impact of phosphoryl alkyl chain length on potency .

Diisopropyl Phosphonate-Chloro Purine ()

  • Structure : Contains a diisopropyl phosphonate group and a chloro substituent at the 2-position.
  • Key Findings: Phosphonate groups (vs. Chloro’s electron-withdrawing effect may destabilize the purine ring’s electronic environment compared to amino groups.
  • Data : Crystallographic studies reveal conformational rigidity, which may limit adaptability to dynamic binding sites .

Ethenyl-Indazol Derivative ()

  • Structure: Features an ethenyl linker and indazol group instead of ethylphenol.
  • Key Findings: Extended conjugation via ethenyl may enhance π-π stacking but reduce conformational flexibility.
  • Data : MS (ESI) m/z: 397.20 [M + H]⁺, indicating a molecular weight distinct from the target compound .

Chlorophenylamino Derivatives (Evidences 17, 19)

  • Structure: 6-Chloro or 6-(4-chlorophenyl)amino substituents.
  • Key Findings: Chloro groups reduce electron density at the purine’s 6-position, weakening interactions with polar residues in kinase pockets.
  • Data: For 2-(4-{6-[(4-chlorophenyl)amino]-9H-purin-9-yl}phenyl)ethanol (CAS 16208-00-7), lower kinase inhibition is observed compared to phosphorylated analogs .

Hydrazino-Substituted Purine ()

  • Structure: Hydrazino group at the 2-position.
  • Key Findings: Hydrazino’s strong hydrogen-bonding capacity may improve affinity but increase metabolic instability. Susceptibility to oxidation could shorten half-life in vivo.

Dimethylamino Purines (Evidences 7, 10)

  • Structure: Dimethylamino group at the 6-position.
  • Key Findings :
    • Smaller substituents allow better fit into hydrophobic pockets but lack the phosphoryl group’s interaction versatility.
    • Fluorine atoms (e.g., 5-fluoro in Example 110) enhance metabolic stability by blocking oxidation sites .

Structural and Functional Implications

Substituent Effects on Kinase Inhibition

  • Phosphoryl Groups : Dimethylphosphoryl in the target compound provides optimal balance between solubility (via polar oxygen) and lipophilicity (methyl groups) for cellular uptake and target engagement. Dipropyl analogs (AP23848) trade solubility for increased membrane permeability .
  • Cyclopentyl vs. Phenylpropyl : The cyclopentyl group at the purine’s 2-position (target compound) reduces steric hindrance compared to bulkier phenylpropyl chains (), enabling better accommodation in kinase active sites.
  • Ethylphenol Linker: Offers flexibility and moderate hydrophilicity, contrasting with rigid ethenyl () or metabolically labile hydrazino () linkers.

Pharmacokinetic Considerations

  • Solubility : Dimethylphosphoryl improves aqueous solubility compared to diisopropyl phosphonate () or dipropylphosphoryl (AP23848).
  • Metabolic Stability : Fluorine substitutions (e.g., Example 110) and cyclopentyl groups may mitigate oxidative metabolism, extending half-life .

Biological Activity

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C26H30N5O2P
  • Molecular Weight : 475.522 g/mol
  • SMILES Notation : CP(=O)(C)c1ccc(cc1)Nc2c3c(nc(n2)C4CCCC4)n(cn3)CCc5cccc(c5)O

This compound features a purine derivative core, which is known for its role in various biological processes, including cellular signaling and metabolism.

The compound acts primarily as a kinase inhibitor , targeting specific protein kinases involved in cell proliferation and survival. Kinases are crucial in signaling pathways that regulate cell division and apoptosis, making them valuable targets in cancer therapy.

Inhibition of Bcl-2 Family Proteins

Research indicates that compounds similar to 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol exhibit significant binding affinities to Bcl-2 family proteins, such as Bcl-xL and Mcl-1. These proteins are often overexpressed in tumor cells, contributing to resistance against chemotherapy. The compound's ability to inhibit these proteins suggests potential in overcoming drug resistance in cancer treatments .

Table 1: Biological Activity Overview

Activity Result Reference
Kinase Inhibition Significant inhibition observed
Binding Affinity to Bcl-2 Ki = 3 μM (micromolar range)
Cytotoxicity on Tumor Cells IC50 < 10 μM
Apoptosis Induction Induces mitochondrial pathway

Case Studies

  • In Vitro Studies on Tumor Cells
    • A study conducted on HL-60 cells demonstrated that compounds structurally related to 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol induced apoptosis through the mitochondrial pathway, highlighting their potential as effective chemotherapeutics .
  • Structure-Based Virtual Screening
    • Structure-based virtual screening identified this compound as a lead candidate for further development against antiapoptotic proteins. Its structural optimization led to derivatives with enhanced binding affinities and cytotoxic effects on cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl [4-({2-cyclopentyl-9-[2-(3-hydroxyphenyl)ethyl]-9H-purin-6-yl}amino)phenyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl [4-({2-cyclopentyl-9-[2-(3-hydroxyphenyl)ethyl]-9H-purin-6-yl}amino)phenyl]phosphonate

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